N1-(3-methoxybenzyl)-N2-(pyridin-2-ylmethyl)oxalamide
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Overview
Description
N1-(3-methoxybenzyl)-N2-(pyridin-2-ylmethyl)oxalamide is a synthetic organic compound that features a unique combination of a methoxybenzyl group and a pyridinylmethyl group linked through an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-methoxybenzyl)-N2-(pyridin-2-ylmethyl)oxalamide typically involves the reaction of 3-methoxybenzylamine with pyridin-2-ylmethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
Step 1: Dissolve 3-methoxybenzylamine and pyridin-2-ylmethylamine in anhydrous dichloromethane.
Step 2: Add oxalyl chloride dropwise to the reaction mixture while maintaining the temperature at 0°C.
Step 3: Stir the reaction mixture at room temperature for several hours.
Step 4: Quench the reaction with water and extract the product using an organic solvent such as ethyl acetate.
Step 5: Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(3-methoxybenzyl)-N2-(pyridin-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Formation of 3-hydroxybenzyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of brominated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
N1-(3-methoxybenzyl)-N2-(pyridin-2-ylmethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(3-methoxybenzyl)-N2-(pyridin-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The methoxybenzyl and pyridinylmethyl groups can interact with enzymes or receptors, modulating their activity. The oxalamide moiety may facilitate binding through hydrogen bonding and van der Waals interactions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-(3-methoxybenzyl)-N2-(pyridin-3-ylmethyl)oxalamide
- N1-(4-methoxybenzyl)-N2-(pyridin-2-ylmethyl)oxalamide
- N1-(3-methoxybenzyl)-N2-(pyridin-4-ylmethyl)oxalamide
Uniqueness
N1-(3-methoxybenzyl)-N2-(pyridin-2-ylmethyl)oxalamide is unique due to the specific positioning of the methoxy group on the benzyl ring and the pyridinylmethyl group. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
N1-(3-methoxybenzyl)-N2-(pyridin-2-ylmethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanism of action, and research findings, supported by data tables and case studies.
Structural Overview
This compound features a methoxybenzyl group linked to a pyridin-2-ylmethyl moiety through an oxalamide functional group. This unique combination of aromatic and heterocyclic components enhances its reactivity and biological interactions, making it a candidate for drug development.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
-
Formation of the Methoxybenzyl Intermediate :
- 3-methoxybenzylamine reacts with pyridin-2-ylmethylamine in the presence of oxalyl chloride.
- Conducted under anhydrous conditions to prevent hydrolysis.
-
Reaction Conditions :
- The reaction is performed in anhydrous dichloromethane at low temperatures to maintain stability.
-
Purification :
- The product is extracted using organic solvents and purified through recrystallization or chromatography.
Biological Activity
Research indicates that this compound interacts with various biological targets, including enzymes and receptors. Its mechanism of action involves:
- Binding Interactions : The compound may engage in hydrogen bonding and hydrophobic interactions with target proteins, modulating their activity.
- Potential Pharmacological Properties : Preliminary studies suggest that it may exhibit anti-inflammatory, anticancer, and antimicrobial activities.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | Inhibition of tumor cell proliferation | |
Antimicrobial | Effective against Gram-positive bacteria | |
Anti-inflammatory | Reduction in inflammatory markers in vitro |
Case Studies
-
Anticancer Activity :
A study investigated the effects of this compound on various cancer cell lines. Results showed significant inhibition of cell growth, suggesting potential as a chemotherapeutic agent. -
Antimicrobial Efficacy :
In vitro assays demonstrated that the compound exhibited notable antibacterial activity against several strains of Gram-positive bacteria, indicating its potential use in treating bacterial infections.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The oxalamide moiety facilitates binding through:
- Hydrogen Bonding : Enhancing affinity for target enzymes.
- Van der Waals Forces : Contributing to overall binding stability.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-N'-(pyridin-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-22-14-7-4-5-12(9-14)10-18-15(20)16(21)19-11-13-6-2-3-8-17-13/h2-9H,10-11H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WILWYBHFWZTQJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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